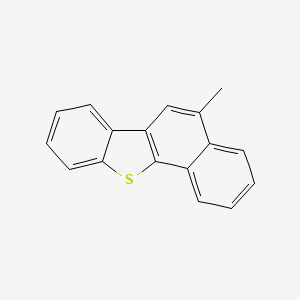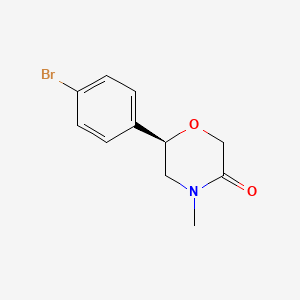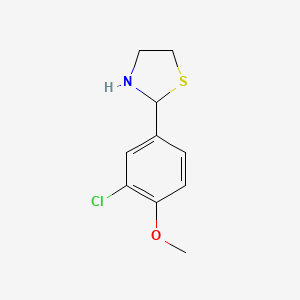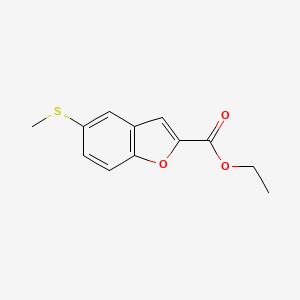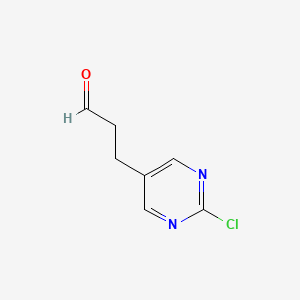
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid is a barbiturate derivative with a unique chemical structure that includes an allyl group and a hydroxycyclohexyl group.
Vorbereitungsmethoden
The synthesis of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and 4-hydroxycyclohexylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Analyse Chemischer Reaktionen
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction is similar to other barbiturates, which modulate the activity of GABA receptors and influence neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
5-Allyl-1-(4-hydroxycyclohexyl)barbituric acid can be compared to other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Secobarbital: Used as a short-acting sedative.
Thiopental: Commonly used as an anesthetic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
4256-27-3 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-(4-hydroxycyclohexyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h2,8-10,16H,1,3-7H2,(H,14,17,19) |
InChI-Schlüssel |
UPDYLGKTEALMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


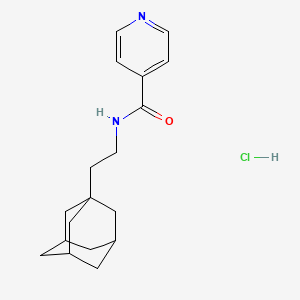


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
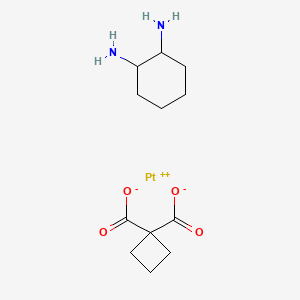
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
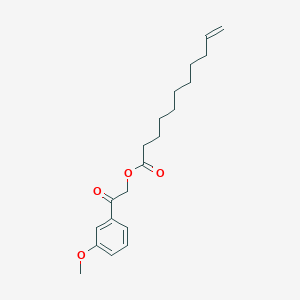
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
